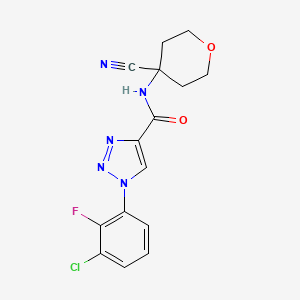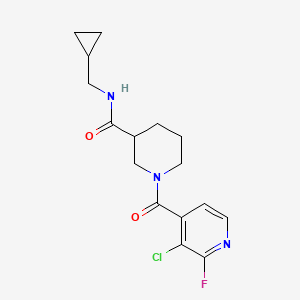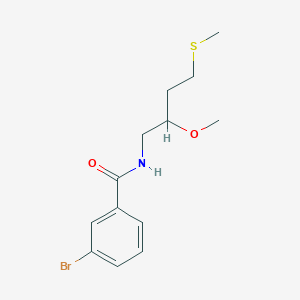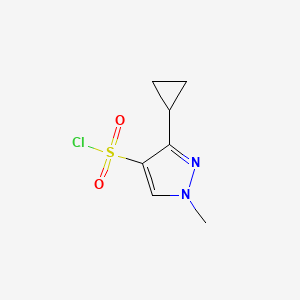
2-(2-methoxyphenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-methoxyphenoxy)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide" is a chemical substance that is not directly mentioned in the provided papers. However, similar compounds with related structures have been studied for various biological activities and applications. For instance, a related compound was evaluated for its safety as a flavoring substance and showed no adverse effects at certain doses in rats, indicating a margin of safety for its use in food, except for beverages where phototransformation could occur .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that yield the final product with good efficiency. For example, a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared and evaluated for their biological activities, indicating a structured approach to the synthesis of complex molecules . Another study reported the synthesis of novel acetamide derivatives with hypoglycemic activity, which were synthesized in good yields using conventional, mild reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to the one is designed to interact with specific biological targets. For instance, certain acetamide derivatives have been shown to exhibit potent agonistic activity against the β3-adrenergic receptor with functional selectivity over other adrenergic receptors, which is indicative of the importance of molecular structure in determining biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of acetamide derivatives are crucial for achieving the desired biological effects. The synthesis processes often involve the careful selection of reaction conditions and starting materials to ensure the production of compounds with the intended properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to optimize their performance in biological systems. For example, the ability of a compound to penetrate the blood-brain barrier (BBB) is a critical property for central nervous system (CNS) drugs, as demonstrated by a study on a 5-HT2A antagonist, although the lack of tracer retention indicated that it could not be used as a PET ligand for imaging 5-HT2A receptors . The solubility, stability, and reactivity of these compounds are also important factors that are considered during the drug development process.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor and metolachlor, which share structural similarities with the compound , highlights the complex metabolic pathways involved in their biotransformation. These pathways are significant for understanding the environmental fate and potential toxicological impacts of these compounds. The study by Coleman et al. (2000) on the metabolism of these herbicides in human and rat liver microsomes elucidates the activation processes that lead to carcinogenic metabolites, emphasizing the role of specific cytochrome P450 isoforms in these metabolic transformations (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives
The development of novel acetamide derivatives for potential therapeutic applications, as demonstrated by Rani et al. (2016), showcases the versatility of acetamide-based compounds in drug discovery. Their work on synthesizing compounds with cytotoxic, anti-inflammatory, analgesic, and antipyretic properties underscores the importance of chemical modifications to achieve desired biological activities (Rani, Pal, Hegde, & Hashim, 2016).
Design and Synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives
Yang Jing (2010) explored the synthesis of acetamide derivatives incorporating naphthalene and thiophene moieties, aiming to develop compounds with potential chemical and pharmacological properties. This research highlights the synthetic strategies and structural characterization essential for the development of novel compounds with potential applications in various scientific fields (Yang Jing, 2010).
Different Spatial Orientations of Amide Derivatives on Anion Coordination
The study on amide derivatives by Kalita and Baruah (2010) provides insight into how the structural configuration of amide compounds can influence their interaction with anions, showcasing the potential for designing compounds with specific binding properties. This research contributes to the understanding of molecular interactions and the development of sensors or materials based on amide derivatives (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-22-8-10-23(11-9-22)17(16-7-12-27-15-16)13-21-20(24)14-26-19-6-4-3-5-18(19)25-2/h3-7,12,15,17H,8-11,13-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLKZXLYGOXSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)





![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2547834.png)
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)



